molecular formula C20H23ClN2O3S B11335672 N-(3-chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11335672
M. Wt: 406.9 g/mol
InChI Key: XXBIDYUVUCIXGQ-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.

    Introduction of the Methanesulfonyl Group: This is achieved through sulfonylation reactions using methanesulfonyl chloride.

    Attachment of the 3-Chlorophenyl and 4-Methylphenyl Groups: These groups are introduced via substitution reactions, often using halogenated precursors and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenated compounds and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(3-CHLOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)piperidine-4-carboxamide
  • 1-[(4-Methylphenyl)methanesulfonyl]piperidine-4-carboxamide
  • N-(4-Methylphenyl)piperidine-4-carboxamide

Uniqueness

N-(3-CHLOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both the 3-chlorophenyl and 4-methylphenyl groups, which confer specific chemical and biological properties. This compound’s unique structure allows for distinct interactions with molecular targets, making it valuable for various research applications.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c1-15-5-7-16(8-6-15)14-27(25,26)23-11-9-17(10-12-23)20(24)22-19-4-2-3-18(21)13-19/h2-8,13,17H,9-12,14H2,1H3,(H,22,24)

InChI Key

XXBIDYUVUCIXGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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